Cas no 17046-22-9 (Butyl isocyanatoacetate)
Butyl isocyanatoacetate Chemical and Physical Properties
Names and Identifiers
-
- butyl isocyanatoacetate
- Butyl N-(oxomethylene)glycinate
- butyl 2-isocyanatoacetate
- Isocyanatoacetic Acid Butyl Ester
- Aceticacid, isocyanato-, butyl ester (7CI,8CI,9CI)
- (Butoxycarbonyl)methylisocyanate
- NSC 518681
- n-Butyl isocanatoacetate
- N-BUTYL ISOCYANATOACETATE
- isocyanato-aceticacibutylester
- Butoxycarbonylmethyl isocyanate
- 2-Isocyanatoacetic acid butyl ester
- Butyl isocyanatoacetate,98%
- n-Butyl isocyanatoacetate 98%
- Acetic acid, isocyanato-, butyl ester
- Acetic acid, 2-isocyanato-, butyl ester
- isocyanatoacetic acid n-butyl ester
- CVM3W9Q955
- Butyl=isocyanatoacetate
- Butyl isocyanatoacetate, 98%
- butyl N-(oxomethylidene)
- I0358
- EINECS 241-114-2
- UNII-CVM3W9Q955
- 17046-22-9
- SCHEMBL1493035
- NSC518681
- J-010625
- AKOS005171742
- (BUTOXYCARBONYL)METHYL ISOCYANATE
- GEO-03693
- NSC-518681
- MFCD00041743
- NS00025586
- BS-44097
- FT-0627392
- RMZSOGJUEUFCBK-UHFFFAOYSA-N
- D91130
- BB 0261796
- Acetic acid,2-isocyanato-,butyl ester
- DTXSID1066152
- STK504631
- butyl N-(oxomethylidene)glycinate
- Butyl isocyanatoacetate
-
- MDL: MFCD00041743
- Inchi: 1S/C7H11NO3/c1-2-3-4-11-7(10)5-8-6-9/h2-5H2,1H3
- InChI Key: RMZSOGJUEUFCBK-UHFFFAOYSA-N
- SMILES: O(C(CN=C=O)=O)CCCC
Computed Properties
- Exact Mass: 157.07400
- Monoisotopic Mass: 157.073893
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.7
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.3
Experimental Properties
- Color/Form: liquid state
- Density: 1.06 g/mL at 25 °C(lit.)
- Boiling Point: 79°C/6mmHg(lit.)
- Flash Point: Fahrenheit: 210.2 ° f
Celsius: 99 ° c - Refractive Index: n20/D 1.43(lit.)
- PSA: 55.73000
- LogP: 0.66550
- Sensitiveness: Moisture Sensitive
- Solubility: Uncertain
Butyl isocyanatoacetate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302-H312-H315-H319-H332-H335
- Warning Statement: P261-P280-P305 + P351 + P338
- Hazardous Material transportation number:UN 1693 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S23-S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- PackingGroup:III
- Storage Condition:2-8°C
- Risk Phrases:R20/21/22
Butyl isocyanatoacetate Customs Data
- HS CODE:2929109000
- Customs Data:
China Customs Code:
2929109000Overview:
2929109000. Other isocyanates. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929109000. other isocyanates. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Butyl isocyanatoacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03651-5ml |
Butyl Isocyanatoacetate |
17046-22-9 | 98% | 5ml |
¥1788.0 | 2024-07-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 482889-5ML |
Butyl isocyanatoacetate |
17046-22-9 | 98% | 5ML |
¥1228.5 | 2022-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863154-5g |
Butyl Isocyanatoacetate |
17046-22-9 | ≥97%(GC) | 5g |
¥1,065.00 | 2022-09-02 | |
| abcr | AB137374-5 g |
Isocyanatoacetic acid n-butyl ester, 95%; . |
17046-22-9 | 95% | 5 g |
€150.70 | 2023-07-20 | |
| abcr | AB137374-25 g |
Isocyanatoacetic acid n-butyl ester, 95%; . |
17046-22-9 | 95% | 25 g |
€442.30 | 2023-07-20 | |
| eNovation Chemicals LLC | D755844-5g |
N-BUTYL ISOCYANATOACETATE |
17046-22-9 | 97.0% | 5g |
$215 | 2023-09-04 | |
| eNovation Chemicals LLC | D755844-25g |
N-BUTYL ISOCYANATOACETATE |
17046-22-9 | 97.0% | 25g |
$495 | 2023-09-04 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0358-5G |
Butyl Isocyanatoacetate |
17046-22-9 | >97.0%(GC) | 5g |
¥355.00 | 2024-04-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0358-25G |
Butyl Isocyanatoacetate |
17046-22-9 | >97.0%(GC) | 25g |
¥2350.00 | 2023-09-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863154-1g |
Butyl Isocyanatoacetate |
17046-22-9 | ≥97%(GC) | 1g |
¥298.00 | 2022-09-02 |
Butyl isocyanatoacetate Related Literature
-
Wei Cai,Yiming Zhou,Yanlin He,You Huang Chem. Commun. 2021 57 8985
Additional information on Butyl isocyanatoacetate
Butyl isocyanatoacetate: A Versatile Intermediate in Modern Chemical Synthesis
Butyl isocyanatoacetate, with the chemical formula C₇H₉NO₂ and a CAS number of 17046-22-9, is a significant compound in the realm of organic synthesis and pharmaceutical development. This acyl isocyanate derivative has garnered considerable attention due to its versatile reactivity and its role as a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, comprising an isocyanate functional group attached to an acetate moiety, make it a valuable tool for chemists exploring novel synthetic pathways.
The compound's molecular structure, characterized by a highly reactive isocyanate group, enables it to participate in a wide range of chemical transformations. These include nucleophilic addition reactions, cycloadditions, and condensation reactions, which are pivotal in constructing complex molecular architectures. The butyl substituent on the acetate group not only influences the compound's solubility and reactivity but also contributes to its stability under various reaction conditions.
In recent years, Butyl isocyanatoacetate has found applications in the development of novel pharmaceuticals and agrochemicals. Its ability to undergo facile reactions with amines and alcohols makes it an excellent precursor for synthesizing urea derivatives and carbamates, which are prevalent in many drug molecules. For instance, researchers have leveraged this compound to develop new antiviral agents and anti-inflammatory drugs by incorporating its structural motif into larger pharmacophores.
One of the most compelling aspects of Butyl isocyanatoacetate is its role in polymer chemistry. The isocyanate group can undergo polymerization reactions with diamines or other polyfunctional compounds to form polyurethanes. These polymers exhibit a broad spectrum of properties, including elasticity, thermal stability, and biodegradability, making them suitable for applications in coatings, adhesives, and biomedical materials. Recent studies have highlighted its potential in developing sustainable polyurethane materials that align with green chemistry principles.
The compound's reactivity also extends to its utility in synthesizing heterocyclic compounds. By participating in cycloaddition reactions with various cyclic nucleophiles, Butyl isocyanatoacetate can be transformed into complex nitrogen-containing heterocycles. These heterocycles are of immense interest in medicinal chemistry due to their biological activity. For example, derivatives of this compound have been investigated for their antimicrobial and anticancer properties.
Advances in computational chemistry have further enhanced the understanding of Butyl isocyanatoacetate's reactivity. Molecular modeling studies have provided insights into the transition states of its key reactions, enabling chemists to design more efficient synthetic routes. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in characterizing the intermediates and products formed during its transformations.
The pharmaceutical industry has also benefited from the use of Butyl isocyanatoacetate in drug discovery programs. Its incorporation into lead structures has led to the identification of novel compounds with improved pharmacokinetic profiles. Furthermore, its role as a crosslinking agent in prodrug formulations has been explored, offering a strategy to enhance drug delivery systems.
In conclusion, Butyl isocyanatoacetate (CAS no. 17046-22-9) stands as a cornerstone intermediate in modern chemical synthesis. Its unique structural features and reactivity make it indispensable for constructing complex organic molecules across various domains, including pharmaceuticals and materials science. As research continues to uncover new applications for this versatile compound, its significance in advancing chemical innovation is undeniable.
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